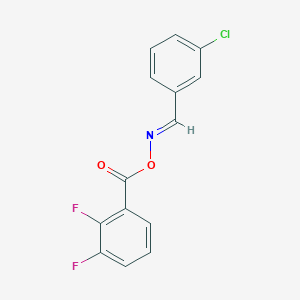
N-(4-ethylphenyl)-2-(trifluoromethyl)-4-quinazolinamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
Synthesis Analysis
The synthesis of quinazoline derivatives typically involves multi-step reactions starting from readily available precursors. For instance, a notable synthesis approach for quinazolinamines involves the cyclization of 2-hydrazinoquinazolin-4-one derivatives with various carbon donors. This methodology allows for the generation of a wide array of substituted quinazolinamines, showcasing the versatility of quinazoline chemistry in producing compounds with potential biological activities (Alagarsamy et al., 2009).
Molecular Structure Analysis
Quinazoline derivatives exhibit significant molecular stability attributed to weak but collective intra- and intermolecular hydrogen bond interactions. Advanced structural characterization techniques, such as X-ray crystallography and quantum chemical calculations, provide insights into their molecular geometries, confirming the presence of significant hydrogen bonding that contributes to their molecular stability (Gandhi et al., 2020).
Chemical Reactions and Properties
Quinazoline derivatives participate in a variety of chemical reactions, reflecting their rich chemistry. For example, they can undergo nucleophilic substitution reactions, providing a pathway to introduce various functional groups that can significantly alter their pharmacological properties. The ability to functionalize quinazoline derivatives through such reactions underscores their potential as versatile scaffolds in medicinal chemistry (Ouyang et al., 2016).
Physical Properties Analysis
The physical properties of quinazoline derivatives, such as solubility and crystallinity, are crucial for their pharmaceutical applications. These properties are influenced by the compound's molecular structure and the presence of functional groups. Understanding these properties is essential for optimizing the absorption and bioavailability of these compounds for potential therapeutic uses.
Chemical Properties Analysis
The chemical properties of N-(4-ethylphenyl)-2-(trifluoromethyl)-4-quinazolinamine derivatives, such as reactivity and stability, are central to their pharmacological efficacy. Their ability to interact with biological targets is influenced by the electronic distribution within the molecule, which can be studied through techniques like NBO analysis and electrostatic potential mapping. Such analyses help in understanding the molecule's interaction with biological receptors, contributing to the design of more effective and selective therapeutic agents (Gandhi et al., 2020).
Eigenschaften
IUPAC Name |
N-(4-ethylphenyl)-2-(trifluoromethyl)quinazolin-4-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14F3N3/c1-2-11-7-9-12(10-8-11)21-15-13-5-3-4-6-14(13)22-16(23-15)17(18,19)20/h3-10H,2H2,1H3,(H,21,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PDHGZHXNTNPOPZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)NC2=NC(=NC3=CC=CC=C32)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14F3N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-ethylphenyl)-2-(trifluoromethyl)-4-quinazolinamine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[(5-benzyl-4-methyl-1H-imidazol-2-yl)thio]-N-(5-methyl-3-isoxazolyl)acetamide](/img/structure/B5532689.png)
![2-(2,3-dihydro-1H-inden-1-yl)-N-{2-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]ethyl}acetamide](/img/structure/B5532697.png)
![2-{[(4-isopropylbenzyl)thio]methyl}-1H-benzimidazole](/img/structure/B5532698.png)
![7-[3-(3-hydroxy-3-methylbutyl)benzoyl]-2,7-diazaspiro[4.4]nonane-1,3-dione](/img/structure/B5532699.png)


![[(3aS*,9bS*)-2-[(1-methyl-5-phenyl-1H-pyrrol-2-yl)carbonyl]-1,2,3,9b-tetrahydrochromeno[3,4-c]pyrrol-3a(4H)-yl]methanol](/img/structure/B5532730.png)
![N-[1,1-bis(trifluoromethyl)propyl]-N'-(3-methyl-2-pyridinyl)urea](/img/structure/B5532745.png)
![2-chloro-N-[2-(3-oxo-2,9-diazaspiro[5.5]undec-2-yl)ethyl]benzamide hydrochloride](/img/structure/B5532751.png)
![4-{[(3-methyl-2-thienyl)methylene]amino}-5-(3-pyridinyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B5532754.png)
![[1-(5-ethylpyrazolo[1,5-a]pyrimidin-7-yl)piperidin-3-yl](pyridin-2-yl)methanone](/img/structure/B5532772.png)

![4-{[(2-chlorobenzyl)thio]acetyl}-1,4-oxazepan-6-ol](/img/structure/B5532797.png)
![4-[(mesitylamino)sulfonyl]-2-thiophenecarboxamide](/img/structure/B5532802.png)